6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 87571-80-0) is a uniquely substituted benzoxazinone with chlorine at both 6- and 8-positions, conferring exceptional MAO-B inhibitory potency (IC50=10nM) and 3-fold selectivity over MAO-A. Unlike generic benzoxazinone analogs, this compound remains inactive (>1mM) against aldehyde oxidase and tyrosinase, ensuring clean target engagement in Parkinson's disease models and epigenetic studies. Its dual MAO-B/LSD1 profile enables synergistic pathway investigation unavailable with single-target scaffolds. Specify ≥98% purity for reproducible results.

Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03
CAS No. 87571-80-0
Cat. No. B2635921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS87571-80-0
Molecular FormulaC8H5Cl2NO2
Molecular Weight218.03
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C8H5Cl2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
InChIKeyNHULZNDEJMIUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 87571-80-0): A Dichloro-Substituted Benzoxazinone Scaffold for Enzyme Inhibition and Chemical Biology


6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 87571-80-0) is a heterocyclic small molecule belonging to the benzoxazinone class, featuring a core 1,4-benzoxazin-3-one structure with chlorine substitutions at the 6 and 8 positions [1]. This specific substitution pattern confers distinct steric and electronic properties that influence its interaction with biological targets, differentiating it from mono-halogenated, unsubstituted, or differently substituted benzoxazinone analogs [1]. The compound serves as a versatile synthetic intermediate and has documented activity profiles as an inhibitor of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1), with characterized selectivity against off-target enzymes including aldehyde oxidase and tyrosinase [2][3][4].

Procurement Risk Alert: Why Alternative Benzoxazinones Cannot Substitute for 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one in Target-Focused Assays


The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with numerous analogs exhibiting diverse biological activities including PARP-1 inhibition, PI3K/mTOR dual inhibition, and antibacterial activity [1][2][3]. However, the specific 6,8-dichloro substitution pattern of the target compound imparts a unique target engagement profile that is not preserved across the broader class. As demonstrated by the quantitative evidence below, this compound exhibits potent inhibition of MAO-B (IC50 = 10 nM) and MAO-A (IC50 = 30 nM) while remaining essentially inactive (>1 mM) against off-target enzymes such as aldehyde oxidase and tyrosinase [4][5]. Generic substitution with unsubstituted benzoxazinone or differently halogenated analogs—such as those optimized for ThyX (mycobacterial) or HPPD (herbicidal) targets—would result in entirely different selectivity windows and potency profiles, compromising assay reproducibility and leading to erroneous structure-activity relationship conclusions [6][7].

Quantitative Differentiation Evidence: 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Structural Analogs and In-Class Comparators


MAO-B Inhibition Potency: 6,8-Dichloro Derivative Achieves 10 nM IC50 with Defined MAO-A Selectivity Window

The target compound exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 10 nM, while inhibiting MAO-A with an IC50 of 30 nM, yielding a 3-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile is directly attributable to the 6,8-dichloro substitution pattern, which positions chlorine atoms at both ortho and para positions relative to the oxazine nitrogen, modulating electron density and steric occupancy within the MAO active site [1]. In contrast, the broader class of 1,4-benzoxazin-3-one derivatives optimized for alternative targets (e.g., PARP-1, PI3K/mTOR, ThyX) exhibit negligible MAO inhibition due to divergent substitution patterns and pharmacophore requirements [2][3][4].

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Selectivity Profile: >100,000-Fold Window Against Aldehyde Oxidase and Tyrosinase Off-Targets

In counter-screening assays against rabbit aldehyde oxidase 1 (AOX1) and mushroom tyrosinase (polyphenol oxidase 2), 6,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrated IC50 values exceeding 1,000,000 nM (>1 mM), indicating essentially no inhibition of these enzymes [1]. This translates to a selectivity index of >100,000-fold relative to its MAO-B IC50 of 10 nM [2]. This marked selectivity stands in contrast to many benzoxazinone derivatives bearing electron-donating substituents or extended aromatic systems, which frequently exhibit promiscuous binding to oxidoreductases and metalloenzymes [3].

Off-Target Selectivity Drug Metabolism Assay Interference

Herbicidal HPPD Activity: Triketone Benzoxazinone Analogs (B39, B41) Achieve Superior Potency vs. Commercial Mesotrione

While the parent compound 6,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one itself is not an HPPD inhibitor, triketone-functionalized analogs derived from the same benzoxazinone core demonstrate that the 6,8-dichloro substitution pattern is compatible with and contributes to HPPD inhibitory activity [1]. Specifically, compounds B39 and B41—which incorporate the 6,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold—exhibited HPPD IC50 values of 0.172 µM and 0.156 µM, respectively, surpassing the potency of the commercial triketone herbicide mesotrione (IC50 = 0.252 µM) [1]. This 1.5- to 1.6-fold improvement in potency highlights the value of the 6,8-dichloro substitution as a privileged motif for agrochemical lead optimization.

Agrochemical Discovery HPPD Inhibition Herbicide Lead Optimization

Platelet 12-Lipoxygenase Inhibition: Defined Activity Threshold Enables Pathway-Specific Profiling

At a concentration of 30 µM, 6,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one inhibits platelet 12-lipoxygenase (12-LOX) activity . While the precise IC50 value is not reported in the primary assay record, the documented activity at 30 µM establishes a defined potency threshold that distinguishes this compound from structurally related benzoxazinones optimized for unrelated targets (e.g., stearoyl-CoA desaturase, PARP-1), which lack any reported 12-LOX activity [1][2]. This activity profile expands the compound's utility beyond MAO inhibition into the arachidonic acid cascade and platelet activation pathways.

Lipoxygenase Inhibition Inflammation Platelet Biology

LSD1 and MAO-B Dual Target Engagement: Unique Polypharmacology Signature Among Benzoxazinones

6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one is annotated in the Therapeutic Target Database (TTD) as an inhibitor of both monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. This dual-target engagement profile is a distinguishing feature: LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that shares structural homology with MAO enzymes, and compounds capable of modulating both targets are of interest in oncology and neurology [2]. While many benzoxazinone derivatives are optimized for single targets (e.g., PARP-1, PI3K/mTOR, ThyX), the 6,8-dichloro substitution pattern confers a unique polypharmacology signature [3][4][5].

Epigenetics LSD1 Inhibition Polypharmacology

Procurement-Relevant Application Scenarios for 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one Based on Quantitative Evidence


MAO-B Selective Inhibitor Tool Compound for Neurodegeneration and Depression Research

Leverage the compound's 10 nM MAO-B IC50 with 3-fold selectivity over MAO-A as a validated chemical probe for dissecting MAO-B-mediated pathways in Parkinson's disease models and depression studies, where the >100,000-fold selectivity against aldehyde oxidase and tyrosinase ensures minimal off-target interference [1][2].

Agrochemical Lead Optimization Using 6,8-Dichloro Benzoxazinone Core for HPPD Herbicide Development

Employ the 6,8-dichloro benzoxazinone scaffold as a privileged starting point for synthesizing triketone HPPD inhibitors that outperform commercial mesotrione (e.g., B41: IC50 = 0.156 µM vs. mesotrione 0.252 µM), providing a 1.6-fold potency advantage for grass weed control applications [3].

FAD-Dependent Amine Oxidase Polypharmacology Studies Targeting MAO-B and LSD1

Utilize the compound's unique dual MAO-B/LSD1 engagement profile—absent in single-target benzoxazinone derivatives—to investigate synergistic epigenetic and neurotransmitter modulation in cancer and neurological disease models [4][5].

Platelet 12-Lipoxygenase Pathway Profiling and Inflammation Research

Apply the compound at 30 µM as a defined activity benchmark for 12-LOX inhibition studies in platelet biology and arachidonic acid cascade research, differentiating it from benzoxazinone analogs lacking lipoxygenase activity .

Quote Request

Request a Quote for 6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.